molecular formula C23H29N3O5S B11222825 N-[2-(tert-butylcarbamoyl)phenyl]-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

N-[2-(tert-butylcarbamoyl)phenyl]-7-methyl-5-(methylsulfonyl)-2,3,4,5-tetrahydro-1,5-benzoxazepine-2-carboxamide

Cat. No.: B11222825
M. Wt: 459.6 g/mol
InChI Key: NORLSVZAKMSVPJ-UHFFFAOYSA-N
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Description

N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a benzoxazepine ring, a methanesulfonyl group, and a tert-butylcarbamoyl group.

Preparation Methods

The synthesis of N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE involves multiple steps. One common method includes the condensation of tert-butyl 2-amino phenylcarbamate with various substituted carboxylic acids in the presence of coupling reagents such as EDCI and HOBt . The reaction conditions typically involve anhydrous solvents and controlled temperatures to ensure high yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes involved in inflammatory pathways. The tert-butylcarbamoyl group and methanesulfonyl group play crucial roles in its binding affinity and selectivity towards these targets. The compound’s structure allows it to inhibit the activity of certain enzymes, thereby reducing inflammation and associated symptoms .

Comparison with Similar Compounds

Similar compounds include other benzoxazepine derivatives and tert-butylcarbamoyl-substituted molecules. Compared to these compounds, N-[2-(TERT-BUTYLCARBAMOYL)PHENYL]-5-METHANESULFONYL-7-METHYL-2,3,4,5-TETRAHYDRO-1,5-BENZOXAZEPINE-2-CARBOXAMIDE exhibits unique properties due to the presence of the methanesulfonyl group, which enhances its solubility and reactivity. Other similar compounds include:

Properties

Molecular Formula

C23H29N3O5S

Molecular Weight

459.6 g/mol

IUPAC Name

N-[2-(tert-butylcarbamoyl)phenyl]-7-methyl-5-methylsulfonyl-3,4-dihydro-2H-1,5-benzoxazepine-2-carboxamide

InChI

InChI=1S/C23H29N3O5S/c1-15-10-11-19-18(14-15)26(32(5,29)30)13-12-20(31-19)22(28)24-17-9-7-6-8-16(17)21(27)25-23(2,3)4/h6-11,14,20H,12-13H2,1-5H3,(H,24,28)(H,25,27)

InChI Key

NORLSVZAKMSVPJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)OC(CCN2S(=O)(=O)C)C(=O)NC3=CC=CC=C3C(=O)NC(C)(C)C

Origin of Product

United States

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